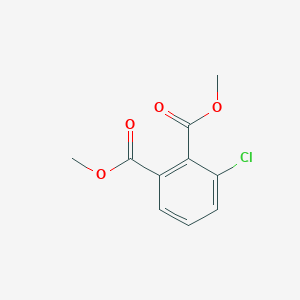Dimethyl 3-chlorobenzene-1,2-dicarboxylate
CAS No.: 61539-35-3
Cat. No.: VC7986135
Molecular Formula: C10H9ClO4
Molecular Weight: 228.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61539-35-3 |
|---|---|
| Molecular Formula | C10H9ClO4 |
| Molecular Weight | 228.63 g/mol |
| IUPAC Name | dimethyl 3-chlorobenzene-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C10H9ClO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 |
| Standard InChI Key | KOKARLQQVBKCKH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=CC=C1)Cl)C(=O)OC |
| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)Cl)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Dimethyl 3-chlorobenzene-1,2-dicarboxylate (CAS: 61539-35-3) is a chlorinated aromatic ester with the molecular formula C₁₀H₉ClO₄ and a molecular weight of 228.63 g/mol . Its structure consists of a benzene ring substituted with two methyl ester groups at positions 1 and 2 and a chlorine atom at position 3 (Fig. 1). Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.29 g/cm³ | |
| Boiling Point | 281.3°C at 760 mmHg | |
| Flash Point | 112.9°C | |
| LogP | 1.913 | |
| Solubility in Water | ~4 g/L (poor) |
The compound’s IUPAC name is dimethyl 3-chlorobenzene-1,2-dicarboxylate, and its SMILES notation is COC(=O)C1=C(C(=CC=C1)Cl)C(=O)OC .
Synthesis and Industrial Production
Synthetic Routes
Dimethyl 3-chlorobenzene-1,2-dicarboxylate is synthesized via esterification and chlorination processes:
-
Chlorination of Phthalic Anhydride:
-
Nickel-Catalyzed Coupling:
Industrial Optimization
-
Process Conditions: Reactions are conducted at 40–120°C with sodium bicarbonate or triphenylphosphine as catalytic additives .
-
Solvent Recovery: Tetrahydrofuran and isopropanol are recycled via distillation (90% recovery), reducing production costs .
Applications in Chemical Industries
Pharmaceutical Intermediates
-
The compound serves as a precursor for pyriminobac-methyl, a herbicide used in rice fields. It undergoes imidization and esterification to form the active ingredient .
-
In anticancer research, derivatives exhibit apoptosis-inducing activity in human cell lines (e.g., MCF-7 breast cancer) at concentrations of 10–100 µM.
Materials Science
-
Coordination Polymers: It acts as a ligand in zinc-based coordination complexes, forming supramolecular structures with π–π interactions (centroid distances: 3.66–3.69 Å) .
-
Polymer Production: Used in synthesizing biphenyl dianhydrides for heat-resistant polyimides .
Agrochemicals
-
As an intermediate in insect repellents, it contributes to formulations targeting mosquitoes and livestock ectoparasites .
Biological and Toxicological Profile
Antimicrobial Activity
-
Demonstrates efficacy against Staphylococcus aureus and Escherichia coli (MIC: 50 µg/mL) and antifungal activity against Candida albicans.
Toxicity Data
-
Acute Toxicity: Low oral and dermal toxicity in rodents (LD₅₀ > 2000 mg/kg) .
-
Environmental Impact: Moderate bioaccumulation potential; degradation studies show partial persistence in aquatic systems .
| Parameter | Value | Test Organism |
|---|---|---|
| Cytotoxicity (IC₅₀) | >100 µM | Human cells |
| Bioaccumulation Factor | 1.2–1.5 | Fish models |
Recent Advances and Future Directions
-
Green Synthesis: Solvent-free esterification and microwave-assisted reactions are under investigation to enhance sustainability .
-
Drug Delivery: Nanoencapsulation of derivatives is being explored for targeted cancer therapies.
This compound’s versatility in organic synthesis and materials science underscores its industrial significance. Ongoing research aims to optimize its applications while mitigating environmental risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume